molecular formula C9H18ClNO B2926110 1-Amino-3-cyclohexylpropan-2-one hydrochloride CAS No. 2089258-26-2

1-Amino-3-cyclohexylpropan-2-one hydrochloride

Cat. No.: B2926110
CAS No.: 2089258-26-2
M. Wt: 191.7
InChI Key: CKPWEJFBIOCROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-cyclohexylpropan-2-one hydrochloride is an organic compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol . It is a white powder that is soluble in water and commonly used in various scientific research applications.

Preparation Methods

The synthesis of 1-amino-3-cyclohexylpropan-2-one hydrochloride typically involves the reaction of cyclohexylacetone with ammonia under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Amino-3-cyclohexylpropan-2-one hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-3-cyclohexylpropan-2-one hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-amino-3-cyclohexylpropan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Amino-3-cyclohexylpropan-2-one hydrochloride can be compared with other similar compounds, such as:

  • 1-Amino-2-cyclohexylpropan-2-one hydrochloride
  • 1-Amino-3-cyclohexylpropan-1-ol hydrochloride
  • 3-Amino-3-cyclohexylpropan-1-ol hydrochloride

These compounds share similar structural features but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific reactivity and applications in various scientific fields .

Properties

IUPAC Name

1-amino-3-cyclohexylpropan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPWEJFBIOCROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.